molecular formula C15H16BrNOS B5827945 N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline

Cat. No.: B5827945
M. Wt: 338.3 g/mol
InChI Key: VUVKAWSVOOHXRP-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methylsulfanyl group attached to an aniline backbone

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-18-14-8-7-12(16)9-11(14)10-17-13-5-3-4-6-15(13)19-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVKAWSVOOHXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to certain enzymes or receptors, while the methylsulfanyl group could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

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